methyl 2-(3-chlorophenoxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-(3-chlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQPMYMMANTZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995938 | |
| Record name | Methyl 2-(3-chlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122623-81-8, 74411-16-8 | |
| Record name | Propanoic acid, 2-(3-chlorophenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122623-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-chlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl 2-(3-chlorophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-chlorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Methyl 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-(3-chlorophenoxy)propanoic acid and methanol. This reaction can be catalyzed by either acidic or basic conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced derivatives.
Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-chlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications may involve the compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of various chemical products, including polymers, resins, and coatings.
Mechanism of Action
The mechanism by which methyl 2-(3-chlorophenoxy)propanoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may interact with specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Methyl 2-(3-chlorophenoxy)propanoate can be compared with other similar compounds such as methyl 2-(4-chlorophenoxy)propanoate, methyl 2-(3,4-dimethylphenoxy)propanoate, and methyl 2-(4-bromophenoxy)propanoate . These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from its analogs.
Biological Activity
Methyl 2-(3-chlorophenoxy)propanoate is an organic compound that possesses significant biological activity, particularly in the context of agricultural applications as an insect growth regulator and herbicide. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- Structural Features : The compound features a chlorophenoxy group attached to a propanoate moiety, which is critical for its biological activities.
Insect Growth Regulation
This compound functions primarily as an insect growth regulator (IGR) . It mimics juvenile hormones in insects, disrupting their normal development processes. This mechanism leads to:
- Inhibition of Metamorphosis : The compound prevents larval stages from progressing to pupation, effectively controlling pest populations.
- Effects on Hormonal Pathways : It influences hormonal signaling pathways crucial for growth and development in insects, making it a valuable tool in integrated pest management strategies.
Herbicidal Properties
The compound has also been studied for its potential herbicidal effects. It acts by inhibiting key metabolic pathways in plants, particularly:
- Acetyl-CoA Carboxylase Inhibition : This enzyme is essential for fatty acid biosynthesis. By inhibiting this pathway, this compound disrupts lipid metabolism in target plants, leading to their death.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound has shown binding affinity to specific receptors and enzymes involved in hormonal regulation and metabolic processes.
- Modulation of Enzyme Activity : It can alter the activity of enzymes responsible for critical biochemical pathways.
- Cellular Signaling Interference : By affecting signaling pathways, it can lead to physiological changes that inhibit growth or induce cell death in pests and unwanted plants.
Case Studies
-
Insect Growth Regulation Studies :
- A study demonstrated that this compound effectively reduced the survival rates of larval stages in various insect species, highlighting its efficacy as an IGR .
- Another investigation noted significant morphological changes in treated insects, such as stunted growth and abnormal development patterns .
-
Herbicidal Effects :
- Research indicated that the compound significantly affected grass weeds by disrupting their lipid biosynthesis pathways .
- Field trials showed that applications of this compound resulted in substantial reductions in weed biomass compared to untreated controls .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Target Organisms | Efficacy |
|---|---|---|---|
| Insect Growth Regulator | Mimics juvenile hormones | Various insect species | High (up to 90% mortality) |
| Herbicide | Inhibits acetyl-CoA carboxylase | Grass weeds | Moderate to High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
